molecular formula C9H10N2O2 B14861170 7-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one

7-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B14861170
M. Wt: 178.19 g/mol
InChI Key: MNDGQQFEAZCOIV-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of 2-aminopyridine derivatives: This method involves the reaction of 2-aminopyridine with suitable aldehydes or ketones under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Continuous flow synthesis: Implementing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding naphthyridine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the naphthyridine ring to form dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation products: Naphthyridine oxides.

    Reduction products: Dihydro derivatives.

    Substitution products: Functionalized naphthyridines with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Pathway interference: Disrupting key biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Naphthyridine: A parent compound with similar structural features.

    7-Methoxyquinoline: A structurally related compound with a methoxy group.

    3,4-Dihydroquinoline: Another related compound with a dihydro structure.

Uniqueness

7-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one is unique due to its specific substitution pattern and potential biological activities. Its methoxy group and dihydro structure may confer distinct properties compared to other naphthyridine derivatives.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

7-methoxy-3,4-dihydro-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C9H10N2O2/c1-13-8-4-7-6(5-11-8)2-3-10-9(7)12/h4-5H,2-3H2,1H3,(H,10,12)

InChI Key

MNDGQQFEAZCOIV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CCNC(=O)C2=C1

Origin of Product

United States

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